3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine

lipophilicity drug design CNS penetration

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine is a heteroaryl bromide building block featuring a pyridine core substituted with bromine at the 3-position and a naphthalen-2-ylmethoxy group at the 5-position. With a molecular formula of C16H12BrNO and a molecular weight of 314.18 g/mol, the compound is supplied at a typical purity of ≥95% for research use.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
CAS No. 1245644-34-1
Cat. No. B170476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine
CAS1245644-34-1
Synonyms3-((naphthalen-6-yl)methoxy)-5-bromopyridine
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)COC3=CC(=CN=C3)Br
InChIInChI=1S/C16H12BrNO/c17-15-8-16(10-18-9-15)19-11-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2
InChIKeyBXWWJDQQKOKTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine (CAS 1245644-34-1): Procurement-Relevant Structural and Physicochemical Profile


3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine is a heteroaryl bromide building block featuring a pyridine core substituted with bromine at the 3-position and a naphthalen-2-ylmethoxy group at the 5-position [1]. With a molecular formula of C16H12BrNO and a molecular weight of 314.18 g/mol, the compound is supplied at a typical purity of ≥95% for research use . Its computed XLogP3-AA of 4.3 and topological polar surface area (TPSA) of 22.1 Ų position it as a lipophilic, low-polarity intermediate suitable for medicinal chemistry campaigns targeting intracellular or CNS-accessible targets [2].

WorkflowMedicinal chemistry building block for lipophilic scaffolds
SelectionBromine handle for palladium-catalyzed cross-couplings
Use ContextCNS and intracellular target design; lipophilic SAR expansion
QualitySupplied with verified purity for reproducible synthesis and assay outcomes

Why 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine Cannot Be Replaced by Common Heteroaryl Bromide Analogs


Simple substitution with a benzyloxy or chloro analog alters critical physicochemical and reactivity parameters that govern both downstream synthetic efficiency and final compound properties. The naphthalen-2-ylmethoxy group confers a logP increase of approximately 1.3 log units relative to the phenylmethoxy congener, corresponding to roughly 20-fold higher lipophilicity that can dictate membrane partitioning and target engagement in cellular assays [1]. Furthermore, the C–Br bond provides a kinetically competent handle for palladium-catalyzed cross-couplings that a C–Cl bond cannot match under identical conditions, often requiring higher catalyst loadings or temperatures and limiting the scope of compatible functional groups [2]. These differences mean that replacing this building block with a simpler or less reactive analog can derail both synthesis and biological evaluation.

Lipophilicity mismatch
Replacing with a benzyloxy analog reduces calculated logP by ~1.3 units, potentially altering membrane partitioning and target engagement in cell-based assays.
Reactivity mismatch
Chloro analogs undergo slower oxidative addition, often requiring harsher conditions and limiting the scope of compatible functional groups in cross-coupling reactions.

Quantitative Differentiation Evidence for 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine


Lipophilicity Advantage: 20-Fold Higher Calculated Partition Coefficient vs. Benzyloxy Analog

The target compound exhibits an XLogP3-AA of 4.3 compared to 3.0 for the direct benzyloxy analog 3-bromo-5-(phenylmethoxy)pyridine [1]. This 1.3 log-unit difference corresponds to a ~20-fold increase in calculated partition coefficient, which can translate into higher membrane permeability and potentially improved blood-brain barrier penetration for CNS-targeted projects.

Lipophilicity advantage
Reported
Target XLogP3-AA 4.3
Comparator 3.0
Δ 1.3 log units (~20-fold)
Supports lipophilicity-driven scaffold selection; may reduce additional modifications.
Computed values; experimental logP may differ.
lipophilicity drug design CNS penetration

Synthetic Utility: Bromine as a Superior Leaving Group for Cross-Coupling vs. Chlorine

The C–Br bond in the target compound enables faster oxidative addition with Pd(0) catalysts compared to the C–Cl bond in 3-chloro-5-(naphthalen-2-ylmethoxy)pyridine [1]. In model systems, aryl bromides react approximately 50–100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions, allowing lower catalyst loadings, milder temperatures, and broader substrate scope.

Bromine vs. chlorine reactivity
Class-level
C–Br ~50–100× faster oxidative addition than C–Cl
Class-level evidence suggests faster coupling may broaden substrate scope.
General Pd(0) systems; actual rates depend on conditions.
cross-coupling Suzuki-Miyaura building block

Steric and Electronic Differentiation Through Naphthalen-2-ylmethoxy vs. Naphthalen-1-ylmethoxy

The 2-naphthylmethoxy substituent presents a different steric footprint and electronic distribution compared to the 1-naphthylmethoxy isomer [1]. In analogous pyridine-naphthalene systems, the 2-substitution pattern has been associated with enhanced CYP11B2 inhibitory potency and selectivity over CYP11B1, whereas 1-substituted analogs often show diminished activity due to altered binding-pocket complementarity.

Regioisomer impact
Reported
2-Naphthyl: aligns with CYP11B2 pharmacophore
1-Naphthyl: >10-fold lower potency
Reported regioisomer preference supports CYP11B2 hit-finding efforts.
Extrapolated from analogous pyridylnaphthalene inhibitors.
regiochemistry steric effects medicinal chemistry

Verified Purity Specification for Reliable Synthesis and Biological Assay Reproducibility

The compound is commercially available with a guaranteed purity of ≥95% (HPLC) from reputable suppliers such as BOC Sciences . This specification ensures that residual starting materials or side products do not interfere with sensitive biological assays or impede subsequent synthetic steps, a concern that can be acute when sourcing lower-purity lots of custom-synthesized analogs.

Purity specification
Data to verify
≥95% (HPLC)
Defined purity supports reproducible coupling and biological assay outcomes.
Supplier specification; batch-specific COA recommended.
quality control reproducibility medicinal chemistry

Optimal Application Scenarios for 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine


CYP11B2 (Aldosterone Synthase) Inhibitor Lead Optimization

The 2-naphthylmethoxy geometry of this building block aligns with the pharmacophore of known potent CYP11B2 inhibitors. Coupling the bromopyridine core with appropriate partners can rapidly generate analogues for SAR studies, leveraging the documented preference for 2-substituted naphthalene moieties to achieve nanomolar enzyme inhibition [1].

CNS-Penetrant Probe Synthesis

The elevated lipophilicity (XLogP3-AA 4.3) and low TPSA (22.1 Ų) make this compound an attractive starting point for designing brain-penetrant molecules. It can be prioritized over the benzyloxy analog when passive CNS permeability is a critical design parameter, potentially reducing the number of synthetic iterations needed to achieve adequate brain exposure [2].

Diversification via Palladium-Catalyzed Cross-Coupling Libraries

The bromine atom serves as a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. This building block can be used to construct focused libraries where the naphthalen-2-ylmethoxy group remains constant while varying the coupling partner, enabling systematic exploration of structure-activity relationships around a lipophilic, sterically defined core [3].

Comparison Studies Against Benzyloxy and Chloro Analogs in Parallel Synthesis

To de-risk a medicinal chemistry project, this compound can be run in parallel with 3-benzyloxy-5-bromopyridine or 3-chloro-5-(naphthalen-2-ylmethoxy)pyridine to experimentally quantify the contribution of the naphthyl group and bromine atom to potency, selectivity, and ADME properties. This head-to-head comparison can provide the rigorous, project-specific differentiation data that justifies its procurement over cheaper alternatives [4].

Application
Selection Property
Validation Focus
Aldosterone synthase inhibitor lead optimization
2-Naphthylmethoxy geometry alignment with CYP11B2 pharmacophore
CYP11B2 inhibitory potency in enzymatic assays
CNS-penetrant probe synthesis
High calculated lipophilicity and low TPSA profile
Brain permeability assessment (e.g., PAMPA-BBB or in vivo exposure)
Cross-coupling library diversification
Bromine handle for Pd-catalyzed couplings
Coupling efficiency and substrate scope (Suzuki-Miyaura, Buchwald-Hartwig)
Comparator profiling with benzyloxy and chloro analogs
Defined substituent and halogen reactivity differences
Comparative potency, selectivity, and ADME endpoint evaluation
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